molecular formula C11H12N2O2 B8475445 methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate

methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate

Cat. No.: B8475445
M. Wt: 204.22 g/mol
InChI Key: IUTSCHCNHHQOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 1,4-dimethylbenzimidazole-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-8(11(14)15-3)4-5-9-10(7)12-6-13(9)2/h4-6H,1-3H3

InChI Key

IUTSCHCNHHQOEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CN2C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-methyl-4-(methylamino)-3-nitrobenzoate (90 mg, 0.4 mmol), 10% palladium on charcoal (Degussa type, 90 mg), acetic acid (124 uL, 1.5 mmol), and ethyl acetate (20 mL) was shaken in a Parr hydrogenation apparatus at 40 psi for 18 hours. The reaction mixture was then filtered and concentrated. The residue was dissolved in formic acid was stirred at 100° C. for 1.5 hour. The reaction mixture was concentrated, quenched with ice-water (15 mL) and the pH was adjusted to basic by portion-wise sodium bicarbonate addition then extracted with ethyl acetate. The combined extract was washed with water (2×30 mL), brine (30 mL), dried over sodium sulfate, filtered and concentrated to give methyl 1,4-dimethyl-1H-benzimidazole-5-carboxylate (78 mg, 95% yield). MS (EI) for C 1H12N2O2: 205 (MH+).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step One
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.